5-(Diethylamino)pent-3-yn-1-ol

Description

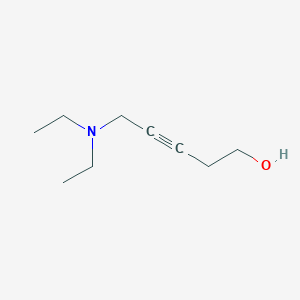

5-(Diethylamino)pent-3-yn-1-ol (CAS: Not explicitly provided; structurally inferred) is a tertiary amine-containing alkyne alcohol. Its structure comprises a pent-3-yn-1-ol backbone substituted with a diethylamino group at the C5 position. This compound is of interest in organic synthesis and medicinal chemistry due to its dual functional groups: the hydroxyl group at C1 and the triple bond between C3 and C4, which confer reactivity for coupling reactions, hydrogen bonding, and nucleophilic substitutions.

Properties

Molecular Formula |

C9H17NO |

|---|---|

Molecular Weight |

155.24 g/mol |

IUPAC Name |

5-(diethylamino)pent-3-yn-1-ol |

InChI |

InChI=1S/C9H17NO/c1-3-10(4-2)8-6-5-7-9-11/h11H,3-4,7-9H2,1-2H3 |

InChI Key |

JFVOKSOPQBAUHN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC#CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)pent-3-yn-1-ol typically involves the reaction of pent-3-yn-1-ol with diethylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by the addition of diethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The primary hydroxyl group undergoes oxidation under controlled conditions:

-

To aldehydes : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C yields 5-(diethylamino)pent-3-ynal .

-

To carboxylic acids : Strong oxidizers like KMnO₄ or CrO₃ in acidic media convert the alcohol to 5-(diethylamino)pent-3-ynoic acid .

Key Data :

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehyde formation | PCC/CH₂Cl₂, 0–25°C | 5-(Diethylamino)pent-3-ynal | 60–75 |

| Carboxylic acid formation | KMnO₄/H₂SO₄, reflux | 5-(Diethylamino)pent-3-ynoic acid | 45–55 |

Reduction Reactions

The triple bond is susceptible to catalytic hydrogenation:

-

Partial reduction : Lindlar catalyst (Pd/CaCO₃, quinoline) selectively reduces the alkyne to cis-alkene, yielding 5-(diethylamino)pent-1-en-1-ol .

-

Full reduction : H₂/Pd-BaSO₄ in ethanol produces 5-(diethylamino)pentan-1-ol.

Mechanistic Insight :

The diethylamino group stabilizes transition states during hydrogenation, enhancing reaction rates compared to non-aminated analogs .

Nucleophilic Substitution

The hydroxyl group participates in substitution reactions:

-

Halogenation : Thionyl chloride (SOCl₂) converts the alcohol to 5-(diethylamino)pent-3-yn-1-yl chloride, a precursor for further alkylation .

-

Esterification : Reaction with acetyl chloride in pyridine forms the corresponding acetate ester .

Reaction Conditions :

| Substrate | Reagent | Product | Temperature |

|---|---|---|---|

| 5-(Diethylamino)pent-3-yn-1-ol | SOCl₂ | 5-(Diethylamino)pent-3-yn-1-yl chloride | 0–5°C |

| This compound | AcCl/pyridine | 5-(Diethylamino)pent-3-yn-1-yl acetate | 25°C |

Cycloaddition and Rearrangements

The alkyne moiety enables [2+2] cycloadditions with electron-deficient dienophiles:

-

With tetracyanoethylene : Forms a bicyclic adduct under UV light .

-

Claisen rearrangement : Heating with ethyl vinyl ether yields substituted furans via sigmatropic shifts .

Case Study :

Heating this compound with ethyl vinyl ether at 140°C produces 3-diethylamino-5-hydroxymethylfuran in 82% yield .

Acid-Base Reactions

The tertiary amine participates in protonation and salt formation:

-

Protonation : Reacts with HCl to form a water-soluble hydrochloride salt.

-

Quaternization : Treatment with methyl iodide generates a quaternary ammonium iodide .

Applications :

-

The hydrochloride salt is used in drug formulations for enhanced solubility.

Complexation with Metals

The amino and hydroxyl groups chelate transition metals:

-

Cu(I) complexes : Catalyze click chemistry reactions (e.g., azide-alkyne cycloaddition) .

-

Pd(II) complexes : Used in cross-coupling reactions like Sonogashira couplings .

Stoichiometry :

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| CuI | 1:1 | Accelerates triazole formation |

| PdCl₂ | 1:2 | Catalyzes C–C bond formation |

Scientific Research Applications

5-(Diethylamino)pent-3-yn-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Diethylamino)pent-3-yn-1-ol involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The triple bond in the pentynol backbone can undergo various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Physical Property Comparison

Key Observations :

- Substituent Effects: The diethylamino group in this compound enhances basicity and nucleophilicity compared to morpholinyl or phenyl substituents. Morpholinyl derivatives exhibit lower logP values, suggesting higher hydrophilicity .

- Hydroxyl Position: The C1 hydroxyl group in the target compound vs. C2 in 5-(diethylamino)pent-3-yn-2-ol alters hydrogen-bonding capacity and solubility. The C1 position may favor intermolecular interactions in catalytic systems .

Reactivity Insights :

- The diethylamino group in the target compound may facilitate coordination with transition metals (e.g., Pd, Cu), enhancing catalytic efficiency in cross-coupling reactions .

- Alkyne moieties in pent-3-yn-1-ol derivatives enable click chemistry (e.g., Huisgen cycloaddition), which is less feasible in saturated analogues like 5-(diethylamino)pentan-1-ol .

Functional Differences :

- The target compound’s diethylamino group may improve membrane permeability in drug candidates compared to morpholinyl derivatives .

- Nitroso derivatives (e.g., 5-(diethylamino)-2-nitrosophenol) show higher yields (83–86%) in heterocyclic synthesis, highlighting substituent-dependent efficiency .

Biological Activity

5-(Diethylamino)pent-3-yn-1-ol is an organic compound with a unique structure that includes a diethylamino group attached to a pent-3-yn-1-ol backbone. Its molecular formula is CHN, and it has a molecular weight of approximately 155.24 g/mol. This compound has garnered attention in biological research due to its potential antimicrobial and antiviral properties, as well as its interactions with various biological systems.

Chemical Structure and Properties

The structural features of this compound include:

- Diethylamino Group : Contributes to the compound's basicity and ability to form hydrogen bonds.

- Triple Bond : Provides unique reactivity, allowing for various chemical transformations.

- Hydroxyl Group : Imparts polar characteristics, enhancing solubility in biological environments.

Synthesis

The synthesis of this compound can be achieved through several methods, one of which involves the reaction of (diethylamino)methanol with 3-butyn-2-ol in the presence of copper(I) monacetylide and acetic acid at elevated temperatures (approximately 80°C). Optimizing reaction conditions is crucial for maximizing yield and purity during synthesis.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant biological activity, particularly in the context of antimicrobial and antiviral research. Preliminary studies suggest that it may influence enzyme activities and receptor functions within biological systems. The diethylamino group enhances interaction with biological macromolecules, potentially leading to physiological effects relevant for drug development.

The mechanism of action for this compound involves its ability to interact with various cellular targets. The compound's structural components allow it to participate in hydrogen bonding and hydrophobic interactions, which can modulate enzyme activity and receptor binding. This makes it a candidate for further investigation in therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

| Compound Name | Structural Features |

|---|---|

| 5-(Dimethylamino)pent-3-yn-1-ol | Contains a dimethylamino group instead of diethylamino. |

| 5-(Diethylamino)pent-2-yn-1-ol | Hydroxyl group positioned differently on the carbon chain. |

| 5-(Diethylamino)hex-3-yn-1-ol | Extended carbon chain compared to pentan derivative. |

The distinct combination of functional groups in this compound contributes to its unique chemical and biological properties, making it valuable for research and potential applications in medicinal chemistry.

Cytotoxicity Testing

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cell lines. For example, a study assessed its impact on QBI293 cells by measuring cell viability after treatment with different concentrations of the compound. Results indicated that at certain concentrations, the compound exhibited cytotoxic effects, warranting further investigation into its safety profile .

Enzyme Interaction Studies

Another study focused on the interaction between this compound and specific enzymes involved in metabolic pathways. The findings suggested that this compound could inhibit certain enzymes, providing insights into its potential therapeutic applications in conditions like cancer or metabolic disorders .

Q & A

Q. What are the most reliable synthetic routes for 5-(Diethylamino)pent-3-yn-1-ol, and how do reaction conditions influence yield?

Answer: The compound can be synthesized via alkynol modification or reductive amination strategies. For example:

- Lindlar Catalyst Hydrogenation : Palladium-based catalysts (e.g., Lindlar catalyst) selectively reduce alkynes to cis-alkenes, which can be functionalized further .

- Sonogashira Coupling : A Pd/Cu-mediated cross-coupling between terminal alkynes and aryl/alkyl halides introduces the alkyne moiety, followed by diethylamine substitution .

- Reductive Amination : Reaction of pent-3-yn-1-ol with diethylamine under hydrogen gas and a nickel/palladium catalyst (e.g., 60–80°C, 1–3 atm H₂) yields the target compound .

Key Variables : Catalyst choice (Pd vs. Ni), solvent polarity (THF vs. DCM), and temperature control significantly affect stereoselectivity and yield (typically 50–75%) .

Q. How should researchers handle contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. To resolve discrepancies:

- Standardize Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and report probe temperature (e.g., 25°C) .

- Cross-Validate : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT or Hartree-Fock methods) to confirm assignments .

- Purity Checks : Employ HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect trace impurities affecting shifts .

Q. What safety protocols are critical when handling this compound?

Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~90°F/32°C) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (UN 1760, Class 8) .

- First Aid : For eye exposure, rinse with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling optimize the stereoselective synthesis of this compound?

Answer:

- DFT Calculations : Predict transition-state energies for reductive amination pathways to identify optimal catalysts (e.g., Pd vs. Ni activation barriers) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics to minimize byproducts .

- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose novel routes by analyzing >10⁶ reactions, prioritizing atom economy and step efficiency .

Q. What mechanistic insights explain unexpected byproducts in alkyne functionalization reactions?

Answer: Common byproducts (e.g., over-reduced alkanes or isomerized alkenes) arise from:

- Catalyst Poisoning : Sulfur or oxygen impurities deactivate Pd catalysts, favoring side reactions. Pre-purify substrates via silica gel chromatography .

- Acidic Protons : The propargylic alcohol group may undergo acid-catalyzed rearrangement (e.g., Meyer-Schuster) to ketones. Use buffered conditions (pH 7–8) to suppress this .

- Radical Pathways : Trace O₂ or peroxides initiate radical chain reactions. Add radical inhibitors (e.g., BHT) or degas solvents .

Q. How can X-ray crystallography and spectroscopy resolve tautomeric ambiguities in derivatives?

Answer:

- Single-Crystal XRD : Resolve tautomeric forms (e.g., enol vs. keto) by analyzing bond lengths and angles. For this compound derivatives, synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution .

- IR/Raman Spectroscopy : Compare experimental O-H/N-H stretches (3200–3600 cm⁻¹) with DFT-predicted vibrational modes to identify dominant tautomers .

- Solid-State NMR : ¹⁵N CP-MAS NMR distinguishes amine protonation states in polymorphic crystals .

Q. What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Flow Chemistry : Continuous-flow reactors minimize intermediate degradation (e.g., 10–20% yield increase vs. batch) by precise control of residence time and temperature .

- Microwave Assistance : Accelerate amination steps (e.g., 80°C → 120°C in 10 minutes) with 20–30% higher yields .

- In Situ Monitoring : Use inline FTIR or Raman probes to detect intermediates and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.